N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)15-18-19-16(22-15)17-14(20)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODMWJRAITRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated phenylacetamide derivatives.
Scientific Research Applications
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s key structural differentiators include:
- Oxadiazole substituent : A 2,5-dimethylfuran-3-yl group, which enhances lipophilicity compared to simpler phenyl or alkyl substituents.
Table 1: Structural Comparison of Selected Analogs
Key Differentiators and Limitations
- Limitations : Lack of empirical data on the target compound’s activity necessitates further in vitro/in vivo studies. Additionally, synthetic yields for furan-containing oxadiazoles may be lower due to steric hindrance during condensation .
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Molecular Formula: CHNO
Molecular Weight: 314.36 g/mol
CAS Number: 1021092-15-8
This compound features a unique combination of a phenylacetamide structure with a substituted oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study on similar oxadiazole derivatives reported potent antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The presence of the 2,5-dimethylfuran group is believed to enhance this activity by improving lipophilicity and membrane permeability.
Anticancer Activity
This compound has shown promise in anticancer studies. A molecular docking study indicated that the compound interacts effectively with cancer-related targets, potentially inhibiting tumor growth . In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM .
Anticonvulsant Activity
The structural features of phenylacetamides have been associated with anticonvulsant properties. A comparative study found that derivatives similar to this compound exhibited significant anticonvulsant effects in animal models . The mechanism is thought to involve modulation of GABA receptors and inhibition of excitatory neurotransmitter release.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances antimicrobial and anticancer properties |
| Dimethylfuran Substitution | Improves lipophilicity and cellular uptake |
| Phenylacetamide Backbone | Contributes to anticonvulsant activity |
Case Studies
- Antibacterial Study : A series of oxadiazole derivatives were synthesized and tested for antibacterial efficacy. The compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active compound demonstrated an MIC of 16 µg/mL against Staphylococcus aureus .
- Anticancer Evaluation : In a study evaluating the anticancer potential of phenylacetamides, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic protocols for preparing N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of oxadiazole intermediates. For example:
- Step 1: Reacting hydrazides with acid chlorides (e.g., chloroacetyl chloride) in the presence of triethylamine as a base, followed by refluxing for 4–7 hours in solvents like toluene or dimethylformamide (DMF) .
- Step 2: Cyclization of intermediates using NaN₃ or other azide sources under reflux conditions (toluene:water, 8:2) to form the oxadiazole core .
- Step 3: Coupling the oxadiazole intermediate with phenylacetamide derivatives via nucleophilic substitution or condensation reactions. TLC (hexane:ethyl acetate, 9:1) is used to monitor reaction progress .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Characterization involves:
- Melting Point Determination: To assess purity and consistency with literature values .
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Peaks corresponding to aromatic protons (δ 7.2–7.5 ppm), oxadiazole carbons (δ 160–165 ppm), and dimethylfuran substituents (δ 2.1–2.5 ppm for methyl groups) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
- Elemental Analysis: To verify C, H, N, and O composition .
Q. What purification methods are recommended for isolating the final product?
Methodological Answer:
- Recrystallization: Use ethanol or pet-ether for solid products to remove impurities .
- Liquid-Liquid Extraction: For liquid intermediates, employ ethyl acetate (3 × 20 mL) followed by drying over Na₂SO₄ and solvent evaporation .
- Chromatography: Column chromatography (silica gel, hexane:ethyl acetate gradient) for complex mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while toluene reduces side reactions .
- Catalyst Use: Sodium hydride (NaH) or triethylamine improves coupling reactions between oxadiazole and acetamide moieties .
- Temperature Control: Reflux at 80–100°C for 4–6 hours balances reaction speed and byproduct formation .
- Kinetic Monitoring: Use TLC or HPLC to identify optimal reaction termination points .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Comparative SAR Studies: Compare analogs like 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (benzyl group) vs. 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (phenyl group). The benzyl substituent may enhance lipophilicity and membrane permeability, altering bioactivity .
- Dose-Response Assays: Quantify IC₅₀ values to differentiate true activity from assay noise .
- Target Binding Studies: Use molecular docking to identify interactions with enzymes (e.g., lipoxygenase) or receptors .
Q. What computational methods are suitable for predicting biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cyclooxygenase-2) .
- QSAR Modeling: Correlate substituent electronic properties (Hammett σ constants) with activity data .
- MD Simulations: Analyze stability of ligand-target complexes over 100-ns trajectories using GROMACS .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance oxidative stability or electron-donating groups (e.g., -OCH₃) to improve solubility .
- Bioisosteric Replacement: Replace the dimethylfuran group with benzodioxole (e.g., N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide ) to modulate metabolic stability .
- Hybridization: Combine oxadiazole and thiadiazole cores to exploit dual mechanisms of action .
Q. What are the proposed mechanisms of action for this compound in pharmacological studies?
Methodological Answer:
- Enzyme Inhibition: Potential inhibition of lipoxygenase or cyclooxygenase via H-bonding between the oxadiazole nitrogen and catalytic residues .
- Receptor Antagonism: Interaction with G-protein-coupled receptors (GPCRs) via the phenylacetamide moiety .
- Antimicrobial Activity: Disruption of bacterial cell membranes via hydrophobic interactions with the dimethylfuran group .
Q. How can analytical methods be validated for stability studies under varying conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
- Stability-Indicating Assays: Develop HPLC methods (C18 column, acetonitrile:water gradient) to resolve parent compound from degradants .
- pH-Dependent Stability: Test solubility and degradation in buffers (pH 1–13) to simulate gastrointestinal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
